

Anhydrous vs. tetrahydrate iron(II) acetate properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iron(II) acetate*

Cat. No.: *B012342*

[Get Quote](#)

An In-depth Technical Guide to the Comparative Properties of Anhydrous and Tetrahydrate Iron(II) Acetate

Introduction

Iron(II) acetate, or ferrous acetate, is a compound of significant interest in chemical synthesis, materials science, and pharmaceutical development. It exists in two common forms: an anhydrous salt ($\text{Fe}(\text{CH}_3\text{COO})_2$) and a tetrahydrate ($\text{Fe}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$). While chemically similar, the presence of four molecules of water of hydration in the tetrahydrate form imparts distinct physicochemical properties that dictate its handling, stability, and suitability for various applications. This guide provides a detailed comparative analysis of these two forms, offering insights into their structure, synthesis, characterization, and application to aid researchers, scientists, and drug development professionals in making informed decisions for their work.

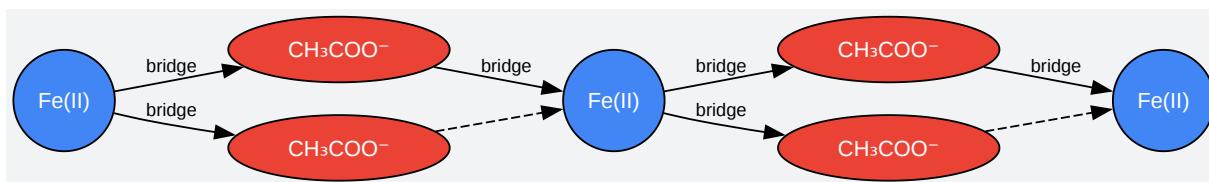
Part 1: Comparative Physicochemical Properties

The fundamental differences between the anhydrous and tetrahydrate forms of **iron(II) acetate** stem from the presence of coordinated water molecules. These differences manifest in their appearance, stability, solubility, and molecular structure.

The anhydrous form is notably sensitive to air and moisture, readily oxidizing or hydrating, which necessitates storage and handling under an inert atmosphere.^{[1][2][3][4]} The tetrahydrate, while more stable in the solid state under ambient conditions, is also susceptible

to oxidation, particularly in aqueous solutions which are known to rapidly oxidize in the presence of atmospheric oxygen.[5][6]

Data Summary Table


Property	Anhydrous Iron(II) Acetate	Tetrahydrate Iron(II) Acetate
Chemical Formula	<chem>C4H6FeO4</chem> [7]	<chem>C4H6FeO4·4H2O</chem>
Molar Mass	173.93 g/mol [7][8]	245.99 g/mol [5]
CAS Number	3094-87-9[7][8][9]	19807-28-4[8][10]
Appearance	White to tan or light grey/brown solid/powder.[1][3][8][9]	Light green crystalline solid.[8]
Solubility in Water	Highly soluble.[1][11]	Highly soluble.[8]
Melting Point	190–200 °C (decomposes).[1][2]	N/A (loses water upon heating)
Stability	Highly sensitive to air and moisture.[1][2][3]	Unstable in aqueous solution; susceptible to oxidation.[5]
Crystal Structure	Polymeric, 2D coordination polymer (Orthorhombic, <chem>Pbcn</chem>). [1][6][8]	Orthorhombic.[5][8]

Part 2: Molecular Structure and Bonding

The coordination environment of the iron(II) ion is drastically different between the two forms, which is the primary cause of their varying properties.

Anhydrous Iron(II) Acetate

X-ray crystallography reveals that the anhydrous form is not a simple salt but a complex, two-dimensional coordination polymer.[1][6][8] In this structure, octahedral Fe(II) centers are interconnected and bridged by the acetate ligands.[6][8] This polymeric nature contributes to its thermal properties and its utility as a precursor for solid-state reactions, such as the thermal decomposition to form iron oxide nanoparticles.[11][12]

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the polymeric structure of anhydrous **iron(II) acetate**.

Iron(II) Acetate Tetrahydrate

In the tetrahydrate form, the iron(II) ion is typically coordinated by water molecules and acetate ions in a discrete molecular structure, which then packs into a crystalline lattice. This coordination with water molecules makes it highly soluble and readily available as a source of hydrated ferrous ions in solution, which is advantageous for applications in aqueous media, such as in certain pharmaceutical formulations or as an iron supplement.[13][14]

Part 3: Synthesis and Handling Protocols

The choice of synthesis method depends on whether the anhydrous or hydrated form is desired. Stringent handling procedures are critical, especially for the anhydrous compound.

Experimental Protocol 1: Synthesis of Anhydrous Iron(II) Acetate

This protocol is based on the direct reaction of iron with acetic acid under inert conditions to prevent oxidation.

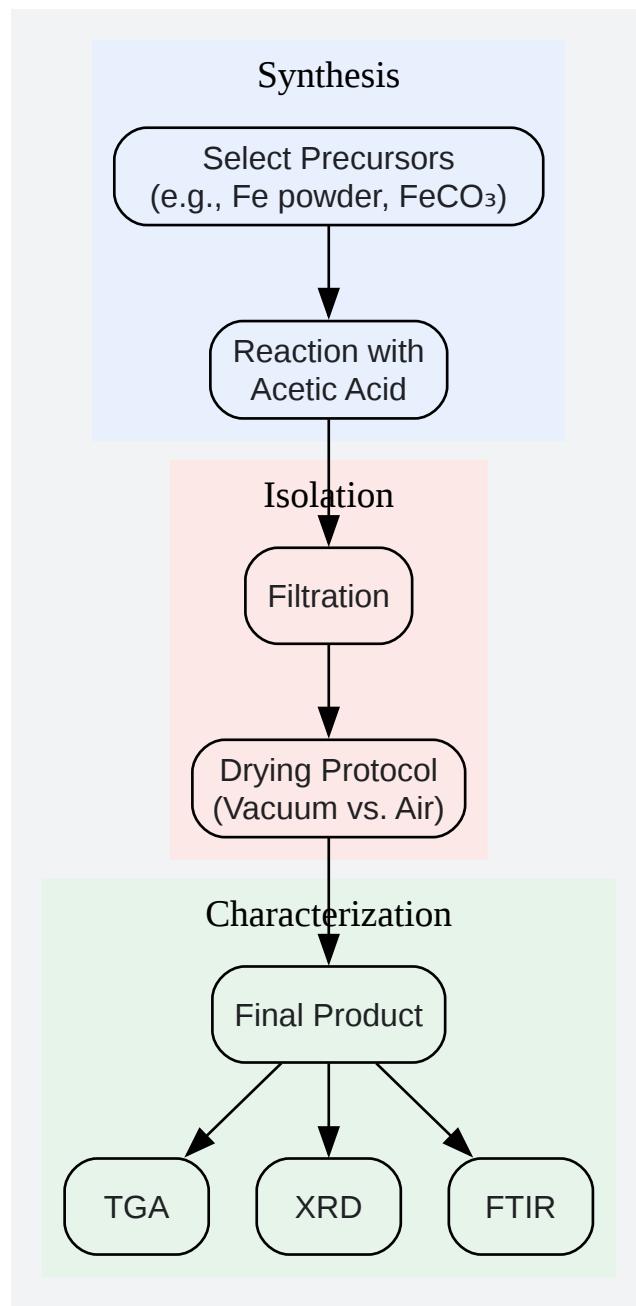
Causality: The exclusion of oxygen is paramount. Iron(II) is readily oxidized to Iron(III) by atmospheric oxygen, especially at elevated temperatures, which would result in a contaminated, brownish product instead of the desired off-white solid.[11]

- Preparation: Equip a three-neck round-bottom flask with a reflux condenser, a nitrogen or argon inlet, and a magnetic stirrer.

- Reagents: Add iron powder (1.0 eq) and glacial acetic acid (excess, e.g., 10-20 eq) to the flask.
- Inerting: Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove all oxygen. Maintain a positive pressure of inert gas throughout the reaction.
- Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The reaction is evidenced by the evolution of hydrogen gas.^{[8][11]} Continue the reaction for several hours until the gas evolution ceases.
- Isolation: Cool the mixture to room temperature. The anhydrous **iron(II) acetate** will precipitate.
- Filtration & Washing: Filter the solid product under inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Wash the precipitate with glacial acetic acid, followed by a non-polar solvent like hexane to remove residual acid.
- Drying: Dry the product under high vacuum to remove all volatiles.
- Storage: Store the final white to light-grey powder in a tightly sealed container under an inert atmosphere.^{[3][4]}

Experimental Protocol 2: Synthesis of Iron(II) Acetate Tetrahydrate

This method involves crystallization from an aqueous solution.


Causality: The key is to create a supersaturated solution from which the tetrahydrate can crystallize upon cooling. Using a slight excess of acetic acid helps to suppress hydrolysis, which can lead to the formation of iron hydroxides.^[5]

- Reaction: Dissolve iron(II) carbonate or iron(II) hydroxide in a slight excess of dilute aqueous acetic acid with gentle warming.^{[5][8]} Alternatively, perform the reaction of iron powder with aqueous acetic acid as described above but without the stringent inert atmosphere for the workup.

- **Filtration:** Once the reaction is complete, filter the warm solution to remove any unreacted starting material or impurities.
- **Crystallization:** Allow the clear, light-green filtrate to cool slowly to room temperature, and then in an ice bath to promote the crystallization of light green crystals of the tetrahydrate.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals sparingly with a small amount of cold deionized water, followed by a solvent like ethanol to expedite drying.
- **Drying:** Air-dry the crystals or dry them in a desiccator. Avoid heating, as this will drive off the water of hydration.

Part 4: Differentiating Characterization Techniques

Several analytical techniques can be used to definitively distinguish between the anhydrous and tetrahydrate forms.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis and characterization of **iron(II) acetate**.

- Thermogravimetric Analysis (TGA): This is the most direct method. When heated, **iron(II) acetate** tetrahydrate will show a distinct mass loss corresponding to the four water molecules (approximately 29.4% of its mass) before the decomposition of the acetate moiety

begins.[15][16] The anhydrous form will show no such initial mass loss and will be stable until its decomposition temperature of around 190 °C.[17]

- X-ray Diffraction (XRD): The two compounds will produce entirely different diffraction patterns due to their distinct crystal structures. Anhydrous **iron(II) acetate** has a known polymeric crystal structure (space group Pbcn) which can be matched to crystallographic databases.[6][8][18]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the tetrahydrate will exhibit a broad absorption band in the region of 3000-3600 cm^{-1} , characteristic of the O-H stretching vibrations of the water molecules. This band will be absent in the spectrum of a pure, dry sample of the anhydrous form.[19][20]

Part 5: Applications in Research and Drug Development

The choice between the anhydrous and tetrahydrate form is critical and application-dependent.

- Nanoparticle Synthesis: The anhydrous form is frequently the precursor of choice for the synthesis of iron oxide nanoparticles via thermal decomposition or pyrolysis.[3][11][12] Its solvent-free nature is advantageous for controlling particle size and morphology in high-temperature, non-aqueous solvent systems.
- Catalysis: As a source of Fe(II) ions, both forms can be used in catalysis. However, the anhydrous form is preferred for reactions sensitive to water, where it can be dissolved in organic solvents to create the desired catalytic environment.[3]
- Pharmaceuticals and Iron Supplementation: The high aqueous solubility of the tetrahydrate makes it a candidate for iron supplements and in the development of drug delivery systems. [11][13][14] Its ability to readily dissolve and provide bioavailable Fe(II) ions is the key property for such applications.[13]
- Mordant in Dyeing: Both forms can be used as mordants in the textile industry, where the iron ion fixes dyes to fabrics.[1][21] The choice often depends on the specific dyeing process (aqueous vs. non-aqueous).

Conclusion

The distinction between anhydrous and tetrahydrate **iron(II) acetate** is not trivial. The anhydrous form is a moisture-sensitive, polymeric material ideal for non-aqueous and solid-state synthesis, particularly for iron oxide nanoparticles. Conversely, the tetrahydrate is a hydrated crystalline solid, whose high aqueous solubility makes it suitable for applications in aqueous media, including pharmaceutical formulations. A thorough understanding of their respective properties and the use of appropriate characterization techniques like TGA and FTIR are essential for any researcher or developer to ensure the success, reproducibility, and validity of their experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Iron(II) acetate, anhydrous, Fe 29.5% min 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. Iron(II) acetate | Fe(OAc)2 | Fe(CH₃COO)2 – Ereztech [ereztech.com]
- 4. Ferrous acetate | 3094-87-9 [chemicalbook.com]
- 5. Iron(II) acetate - Crystal growing [en.crystals.info]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Iron(II) acetate - Wikipedia [en.wikipedia.org]
- 9. Iron(II) acetate, anhydrous | Fe(OAc)2 | C₄H₆O₄Fe - Ereztech [ereztech.com]
- 10. americanelements.com [americanelements.com]
- 11. nbinno.com [nbinno.com]
- 12. Iron(II) acetate 95 3094-87-9 [sigmaaldrich.com]
- 13. ruipuminerals.com [ruipuminerals.com]

- 14. rupuminerals.com [rupuminerals.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. spectrabase.com [spectrabase.com]
- 20. Ferrous acetate(3094-87-9) IR Spectrum [chemicalbook.com]
- 21. Iron(II) Acetate tetrahydrate [myskinrecipes.com]
- To cite this document: BenchChem. [Anhydrous vs. tetrahydrate iron(II) acetate properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b012342#anhydrous-vs-tetrahydrate-iron-ii-acetate-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

